molecular formula C8H17NO3 B14294954 1-Methoxyethyl diethylcarbamate CAS No. 113444-89-6

1-Methoxyethyl diethylcarbamate

Cat. No.: B14294954
CAS No.: 113444-89-6
M. Wt: 175.23 g/mol
InChI Key: JWUKSKLMLHZYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxyethyl diethylcarbamate is an organic compound with the molecular formula C8H17NO3 It is a derivative of carbamic acid and is characterized by the presence of a methoxyethyl group and two ethyl groups attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyethyl diethylcarbamate can be synthesized through the reaction of diethylamine with 1-methoxyethyl chloroformate. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows: [ \text{Diethylamine} + \text{1-Methoxyethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the synthesis and minimize the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyethyl diethylcarbamate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form diethylamine and 1-methoxyethanol.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

    Hydrolysis: Diethylamine and 1-methoxyethanol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

1-Methoxyethyl diethylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: Used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 1-methoxyethyl diethylcarbamate involves its interaction with biological molecules such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with the active site, thereby preventing substrate binding and catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

    Diethylcarbamazine: Used as an anthelmintic drug.

    Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals.

    Methyl carbamate: Used in the production of pesticides.

Uniqueness: 1-Methoxyethyl diethylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methoxyethyl group differentiates it from other carbamates and influences its solubility, stability, and interaction with biological targets.

Properties

CAS No.

113444-89-6

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

1-methoxyethyl N,N-diethylcarbamate

InChI

InChI=1S/C8H17NO3/c1-5-9(6-2)8(10)12-7(3)11-4/h7H,5-6H2,1-4H3

InChI Key

JWUKSKLMLHZYLW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.